3-N-Butylbenzenesulfonyl chloride
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Overview
Description
3-N-Butylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a butyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-N-Butylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with n-butyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-N-Butylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfonamides.
Addition Reactions: It can also undergo addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through oxidation reactions.
Alkylated Products: Formed through addition reactions with alkenes or alkynes.
Scientific Research Applications
3-N-Butylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other derivatives.
Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide functional groups.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-N-Butylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound without the butyl substitution.
Toluene-4-sulfonyl Chloride: A similar compound with a methyl group instead of a butyl group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group.
Uniqueness
3-N-Butylbenzenesulfonyl chloride is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to other sulfonyl chlorides. The butyl group can also affect the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C10H13ClO2S |
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Molecular Weight |
232.73 g/mol |
IUPAC Name |
3-butylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-2-3-5-9-6-4-7-10(8-9)14(11,12)13/h4,6-8H,2-3,5H2,1H3 |
InChI Key |
BZZCBXBPWFWBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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